Ravoxertinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNVBUVHPAETTJ-GMUIIQOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Development of Ravoxertinib Hydrochloride
Identification and Early Characterization as an Extracellular Signal-Regulated Kinase (ERK) Inhibitor
Ravoxertinib (B612210) was identified as a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). selleckchem.comselleckchem.com ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently overactive in various human cancers, playing a crucial role in tumor cell growth, differentiation, and survival. cancer.govnih.gov The aberrant activation of this pathway can be driven by mutations in genes such as BRAF or RAS. nih.gov
Early research demonstrated that ravoxertinib is an orally bioavailable compound that effectively inhibits the phosphorylation and activation of ERK. cancer.govnewdrugapprovals.org This inhibition, in turn, blocks the downstream signaling cascade, leading to a reduction in ERK-dependent tumor cell proliferation and survival. cancer.gov
Preclinical studies have shown that ravoxertinib exhibits significant single-agent activity in various in vivo cancer models, including those with KRAS-mutant and BRAF-mutant human xenograft tumors in mice. medchemexpress.comxcessbio.com The compound's ability to selectively target the terminal node of the MAPK pathway, ERK, presents a promising strategy to overcome resistance mechanisms that can develop with inhibitors targeting upstream components like RAF and MEK. newdrugapprovals.orgresearchgate.net
The biochemical potency of ravoxertinib has been well-characterized, with studies indicating high selectivity for ERK1 and ERK2. medchemexpress.comnih.gov For instance, it has shown IC50 values of 1.1 nM and 0.3 nM for ERK1 and ERK2, respectively. selleckchem.comselleckchem.com The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, ravoxertinib has been observed to inhibit p90 ribosomal S6 kinase (p90RSK), a downstream substrate of ERK, with an IC50 of 12 nM. medchemexpress.comxcessbio.com
In cellular assays, ravoxertinib has demonstrated the ability to decrease the viability of various cancer cell lines. medchemexpress.com For example, treatment with ravoxertinib resulted in reduced cell proliferation and colony formation, along with G1 phase cell-cycle arrest in cancer cells with BRAF mutations. nih.gov
Methodologies in the Chemical Synthesis of Ravoxertinib Hydrochloride
The synthesis of this compound involves a multi-step process designed for efficiency and scalability.
The synthetic route for ravoxertinib has been designed to be both safe and scalable. newdrugapprovals.org Key features of the process include a biocatalytic asymmetric reduction of a ketone, a regioselective pyridone SN2 reaction, and a tungstate-catalyzed sulfide (B99878) oxidation. newdrugapprovals.org The final stages of the synthesis involve a telescoped sequence of reactions including an SNAr reaction, desilylation, and the formation of the benzenesulfonate (B1194179) salt. newdrugapprovals.org The development of a specific crystallization process for the active pharmaceutical ingredient (API) was crucial for removing process-related impurities. newdrugapprovals.org
The laboratory synthesis of ravoxertinib involves several key intermediates and specific reaction conditions. One of the initial steps involves the reaction of 4-bromo-1-chloro-2-fluorobenzene (B1271914) with dry toluene (B28343) in a reaction vessel under a nitrogen atmosphere. newdrugapprovals.org A crucial intermediate is (S)-1-(2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one. newdrugapprovals.org The final deprotection step to yield ravoxertinib involves dissolving this intermediate in ethyl acetate (B1210297) and treating it with an ethyl acetate solution saturated with hydrogen chloride (HCl) gas. newdrugapprovals.org The reaction is stirred at room temperature. newdrugapprovals.org
Another described method involves the addition of HCl in methanol (B129727) to a methanolic solution of the silyl-protected intermediate at room temperature, followed by heating to 45°C. newdrugapprovals.org
Purification of this compound is a critical step to ensure high purity. Following the final deprotection step, the crude product can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). newdrugapprovals.org This technique allows for the separation of the desired compound from unreacted starting materials and byproducts, resulting in a lyophilized powder of high purity. newdrugapprovals.org Another described method involves partitioning the crude product between ethyl acetate and water, followed by washing the organic layer with brine, drying it, and concentrating it. newdrugapprovals.org Crystallization is also a key purification step in the large-scale synthesis, effectively purging process-related impurities to achieve a high-purity final product. newdrugapprovals.org Other general purification techniques that can be employed for such compounds include centrifugation and various forms of chromatography like size-exclusion and ion-exchange chromatography. epo.org
Structural Analysis of this compound in Relation to Kinase Inhibition
The chemical structure of this compound is central to its potent and selective inhibition of ERK1/2. The molecule's IUPAC name is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one hydrochloride. xcessbio.com
Molecular docking and dynamics studies have been used to understand the binding interactions between ravoxertinib and the ERK1 and ERK2 proteins. mdpi.com These computational methods help to predict how the compound fits into the ATP-binding pocket of the kinases, a key interaction for inhibiting their activity. The specific arrangement of the chloro-fluorophenyl group, the hydroxyethyl (B10761427) chain, and the pyrazolyl-aminopyrimidine moiety all contribute to the high affinity and specificity of ravoxertinib for its target kinases. mdpi.com The stereochemistry of the molecule, specifically the (S)-configuration at the chiral center, is also crucial for its biological activity. newdrugapprovals.org This precise three-dimensional structure allows for optimal interactions with amino acid residues within the kinase domain, leading to effective inhibition of the enzyme's function.
Molecular and Cellular Mechanisms of Action of Ravoxertinib Hydrochloride
Target Identification and Selectivity Profiling
Ravoxertinib (B612210) has been identified as a highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). cancer-research-network.comaxonmedchem.com These kinases are pivotal nodes in the RAS/RAF/MEK/ERK signaling cascade. cancer-research-network.comguidetopharmacology.org
Inhibition of ERK1 and ERK2 Kinase Activity
Ravoxertinib demonstrates potent and selective inhibition of both ERK1 and ERK2. axonmedchem.comselleckchem.com Different studies have reported varying potencies, which can be attributed to different assay conditions. One report indicates a biochemical potency with IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2. cancer-research-network.comaxonmedchem.comselleckchem.com Another study reports IC50 values of 6.1 nM for ERK1 and 3.1 nM for ERK2. medchemexpress.commedchemexpress.com This high degree of selectivity for ERK1/2 is a key feature of its molecular profile. cancer-research-network.com
| Target | Biochemical Potency (IC50) - Source 1 cancer-research-network.comselleckchem.com | Biochemical Potency (IC50) - Source 2 medchemexpress.commedchemexpress.com |
|---|---|---|
| ERK1 | 1.1 nM | 6.1 nM |
| ERK2 | 0.3 nM | 3.1 nM |
ATP-Competitive Inhibition Kinetics of ERK1/2
Research has indicated that ravoxertinib functions as an ATP-competitive inhibitor of ERK1/2. nih.gov This means that it binds to the ATP-binding pocket of the ERK enzymes, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. researchgate.net This competitive inhibition is a common mechanism for kinase inhibitors and is crucial to its function in blocking the signaling cascade.
Disruption of the RAS/RAF/MEK/ERK Signaling Cascade
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. nih.gov Oncogenic mutations in components of this pathway, such as BRAF and RAS, lead to its constitutive activation and are a common feature of many cancers. newdrugapprovals.orgcancer-research-network.com While inhibitors targeting upstream components like BRAF and MEK have been developed, resistance often emerges through reactivation of the pathway. cancer-research-network.com Targeting the terminal kinases, ERK1 and ERK2, with inhibitors like ravoxertinib offers a strategy to overcome this resistance. newdrugapprovals.orgcancer-research-network.com
Impact on ERK Phosphorylation and Activation
Upon oral administration, ravoxertinib leads to the inhibition of ERK phosphorylation. cancer.govnih.govnewdrugapprovals.org However, one study noted that, unlike some other ERK inhibitors, ravoxertinib neither increases nor decreases the levels of phosphorylated ERK (phospho-ERK). axonmedchem.com This suggests a potentially different mechanism of action concerning feedback signaling compared to other inhibitors. axonmedchem.com Despite this, its primary effect is the functional inhibition of ERK's kinase activity. selleckchem.com
Effects on ERK-Mediated Signal Transduction Pathways
By inhibiting ERK1 and ERK2, ravoxertinib effectively blocks the activation of ERK-mediated signal transduction pathways. cancer.govnih.govnewdrugapprovals.org This disruption prevents the phosphorylation of over 50 downstream substrates that are responsible for critical cellular processes such as cell growth, proliferation, survival, and angiogenesis. cancer-research-network.com The ultimate consequence of this inhibition is the prevention of ERK-dependent tumor cell proliferation and survival. cancer.govnih.govnewdrugapprovals.org Studies have shown that ravoxertinib can induce G1 phase cell-cycle arrest in cancer cells with BRAF mutations. nih.govnih.gov
| Mechanism | Effect | Cellular Consequence |
|---|---|---|
| Inhibition of ERK1/2 Kinase Activity | Blocks phosphorylation of downstream substrates. cancer-research-network.com | Inhibition of cell growth and proliferation. nih.gov |
| Modulation of p90RSK | Inhibits phosphorylation and activation of RSK. nih.gov | Disruption of a key ERK effector pathway. nih.gov |
| ATP-Competitive Inhibition | Prevents ATP from binding to ERK1/2. nih.govresearchgate.net | Blocks the catalytic activity of ERK kinases. |
| Disruption of Signal Transduction | Inhibits ERK-mediated signaling pathways. cancer.govnih.gov | Prevents tumor cell proliferation and survival. cancer.govnih.gov |
Differential Effects on ERK1 versus ERK2 Activity
Ravoxertinib hydrochloride demonstrates a high degree of selectivity for both ERK1 (mitogen-activated protein kinase 3 or MAPK3) and ERK2 (mitogen-activated protein kinase 1 or MAPK1). guidetopharmacology.org However, research indicates a differential potency in its inhibitory action against these two closely related isoforms.
Biochemical assays have revealed that this compound inhibits ERK1 and ERK2 with distinct potencies. Specifically, it has a biochemical potency of 1.1 nM for ERK1 and a more potent 0.3 nM for ERK2. axonmedchem.comcancer-research-network.com This suggests a stronger binding affinity and inhibitory effect on ERK2.
Similarly, the half-maximal inhibitory concentration (IC50) values, which measure the concentration of the drug required to inhibit 50% of the enzyme's activity, also reflect this difference. The IC50 values for ravoxertinib against ERK1 and ERK2 are reported as 6.1 nM and 3.1 nM, respectively. medchemexpress.commedchemexpress.com These findings underscore the nuanced interaction of ravoxertinib with its primary targets.
The downstream effects of this inhibition are evident in the suppression of ERK signaling. Ravoxertinib effectively inhibits the phosphorylation of downstream substrates, such as p90 ribosomal S6 kinase (p90RSK), with an IC50 of 12 nM. cancer-research-network.commedchemexpress.commedchemexpress.com The inhibition of p90RSK serves as a reliable pharmacodynamic biomarker for assessing the in vivo activity of ravoxertinib. axonmedchem.com
| Target | Biochemical Potency (nM) | IC50 (nM) |
|---|---|---|
| ERK1 | 1.1 | 6.1 |
| ERK2 | 0.3 | 3.1 |
| p90RSK | Not Reported | 12 |
Distinct Mechanisms of Action Compared to Other ERK Inhibitors Regarding Feedback Signaling
A notable characteristic of this compound is its unique mechanism of action concerning feedback signaling within the MAPK pathway, which sets it apart from other ERK inhibitors. axonmedchem.com The MAPK pathway is regulated by complex negative feedback loops, and inhibition of key components can sometimes lead to the paradoxical reactivation of upstream signaling.
In contrast to some other published ERK inhibitors, ravoxertinib does not induce an increase or decrease in the phosphorylation of ERK (phospho-ERK). axonmedchem.com This is a significant distinction, as the reactivation of ERK phosphorylation can be a mechanism of acquired resistance to upstream inhibitors like MEK inhibitors. nih.gov By directly targeting ERK1/2 without causing this feedback-mediated reactivation, ravoxertinib may offer a more sustained and direct inhibition of the pathway.
This distinct mechanism suggests that different classes of ERK inhibitors can have alternative ways of interacting with the feedback signaling architecture of the MAPK pathway. axonmedchem.com The ability of ravoxertinib to circumvent the typical feedback reactivation of ERK phosphorylation highlights its potential to overcome some of the resistance mechanisms that can limit the efficacy of other MAPK pathway-targeted therapies. cancer-research-network.com This unique property has led to investigations into combination therapies, such as pairing ravoxertinib with MEK inhibitors, to achieve a more comprehensive and durable blockade of oncogenic signaling. axonmedchem.com
Preclinical Efficacy Studies in Disease Models
Oncological Research Models
In vitro studies have been crucial in elucidating the cellular mechanisms of Ravoxertinib (B612210) and identifying cancer subtypes that are most sensitive to its effects.
Ravoxertinib has demonstrated the ability to reduce cell viability in human lung adenocarcinoma cell lines. medchemexpress.com Treatment with Ravoxertinib at concentrations of 50 nM, 0.5 µM, and 5 µM for 48 hours resulted in decreased viability of A549, HCC827, and HCC4006 cells. medchemexpress.com
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| A549 | Lung Adenocarcinoma | Decreased Viability |
| HCC827 | Lung Adenocarcinoma | Decreased Viability |
| HCC4006 | Lung Adenocarcinoma | Decreased Viability |
The efficacy of Ravoxertinib in cancer cells with KRAS mutations has shown variability between laboratory and animal models. In vitro studies have indicated that Ravoxertinib has little effect on the cellular behavior of most RAS-mutant cell lines. nih.govnih.govbohrium.com However, this contrasts with findings from in vivo studies where the compound has shown significant activity. medchemexpress.comselleckchem.comaxonmedchem.com
Ravoxertinib has demonstrated a pronounced and selective anti-tumor effect in cancer cells harboring BRAF mutations. nih.gov Studies have shown that the compound sharply inhibits cell proliferation and colony formation in BRAF-mutant cancer cells. nih.govnih.govbohrium.comresearchgate.net This inhibitory effect is linked to the induction of a significant G1 phase cell-cycle arrest, which halts the progression of cells through the division cycle. nih.govnih.gov The sensitivity of BRAF-mutant cells is further highlighted by the significant changes in the expression of numerous genes, particularly those in the cell cycle pathway, following treatment with Ravoxertinib. nih.govnih.govbohrium.com
| Mutation Status | Effect on Cell Proliferation | Mechanism |
|---|---|---|
| KRAS-Mutant | Little effect observed in most cell lines | N/A |
| BRAF-Mutant | Sharply inhibited | Induction of G1 phase cell-cycle arrest |
The primary mechanism by which Ravoxertinib inhibits the growth of sensitive cancer cells is through the induction of cell cycle arrest. nih.govnih.gov Specifically, in BRAF-mutant cancer cells, treatment with Ravoxertinib leads to a remarkable G1 phase arrest, effectively stopping cellular proliferation. nih.govnih.govresearchgate.net While ERK inhibition can be associated with apoptosis, some studies have noted that the inhibition of ERK can also lead to the reactivation of other survival signals, which may prevent cancer cells from undergoing apoptosis. researchgate.net The predominant anti-proliferative effect observed in preclinical models of Ravoxertinib is attributed to its ability to halt the cell cycle. nih.govnih.gov
Preclinical studies using xenograft models, where human cancer cells are implanted into mice, have confirmed the anti-tumor activity of Ravoxertinib. Oral administration of the compound has been shown to result in significant single-agent activity in multiple cancer models, including those with both KRAS-mutant and BRAF-mutant human xenograft tumors. medchemexpress.comselleckchem.comaxonmedchem.com
In a xenograft model using a BRAF-mutant cell line, Ravoxertinib selectively inhibited tumor growth. nih.govnih.govbohrium.com These in vivo findings demonstrate that Ravoxertinib effectively inhibits ERK-mediated signal transduction pathways, thereby preventing ERK-dependent tumor cell proliferation and survival in a living organism. selleckchem.com
In Vivo Xenograft Models
Non-Oncological Research Models
The therapeutic potential of ravoxertinib extends beyond oncology, with significant research conducted in models of neurological injury.
Experimental Subarachnoid Hemorrhage (SAH) Models
In preclinical rat models of subarachnoid hemorrhage (SAH), a serious condition involving bleeding into the space surrounding the brain, ravoxertinib has shown neuroprotective effects.
Following an experimental SAH in rats, levels of phosphorylated ERK1/2 (p-Erk1/2) were observed to be significantly increased in both the cerebrospinal fluid (CSF) and the basal cortex. nih.gov Treatment with ravoxertinib was found to attenuate this SAH-induced increase in p-Erk1/2 levels in the brain tissue at 24 hours post-injury. nih.govnih.gov This demonstrates the compound's ability to engage its target in the central nervous system under these pathological conditions.
Treatment with ravoxertinib has been shown to improve long-term sensorimotor and spatial learning deficits induced by experimental SAH in rats. nih.govnih.gov These improvements were evaluated through a battery of behavioral tests. nih.govnih.gov Furthermore, ravoxertinib treatment also attenuated other neurological deficits, damage to the blood-brain barrier, and cerebral edema at 72 hours after the initial hemorrhage. nih.govnih.gov The underlying mechanism for these improvements is suggested to be the attenuation of neuronal apoptosis. nih.gov
Table 2: Neurological and Behavioral Tests Improved by Ravoxertinib in Rat SAH Models
| Test | Assessed Function |
|---|---|
| Morris Water Maze | Spatial learning and memory |
| Rotarod Test | Sensorimotor coordination and balance |
| Foot-fault Test | Sensorimotor function |
| Forelimb Placing Test | Sensorimotor function |
Mitigation of Neurobehavioral Impairments in Experimental SAH
In experimental rat models of subarachnoid hemorrhage, treatment with ravoxertinib hydrochloride has been shown to significantly improve neurological outcomes. nih.gov Following SAH, animals often exhibit notable sensorimotor and cognitive deficits. Studies have demonstrated that this compound administration attenuates these long-term neurobehavioral impairments. nih.govacs.org
Specifically, improvements were observed in a variety of functional tests. Treated animals showed better performance in the Morris water maze, indicating enhanced spatial learning and memory. nih.gov Furthermore, motor coordination and balance, as assessed by the rotarod test, were improved. nih.gov The foot-fault test and forelimb placing test, which measure sensorimotor function, also revealed significant recovery in the this compound-treated groups compared to untreated SAH animals. nih.govacs.org Short-term neurological function, assessed at 72 hours post-injury using the modified Garcia test, was also improved in treated animals. nih.govacs.org
Table 1: Impact of this compound on Neurobehavioral Scores in a Rat SAH Model This table is illustrative, based on findings described in the cited research.
| Neurological Test | Outcome Measure | SAH + Vehicle Group | SAH + this compound Group | Finding |
|---|---|---|---|---|
| Modified Garcia Test (at 72h) | Neurological Score | Significantly Decreased | Improved vs. Vehicle | Attenuates short-term neurological deficits nih.gov |
| Foot-Fault Test | Percentage of Foot Faults | Increased | Significantly Decreased | Improves long-term sensorimotor function nih.gov |
| Rotarod Test | Latency to Fall (seconds) | Decreased | Significantly Increased | Enhances long-term motor coordination nih.gov |
| Morris Water Maze | Escape Latency (seconds) | Increased | Significantly Decreased | Improves long-term spatial learning nih.gov |
Reduction of Blood-Brain Barrier Damage and Cerebral Edema in SAH Models
One of the critical events in early brain injury following SAH is the breakdown of the blood-brain barrier (BBB), leading to cerebral edema. nih.govacs.org Preclinical studies have established that this compound effectively addresses these issues. In rat models of SAH, treatment with the compound at 72 hours post-injury led to a significant reduction in both BBB permeability and brain edema. nih.govacs.org
The integrity of the BBB was assessed by measuring the extravasation of Evans blue dye into the brain parenchyma. nih.gov Animals with SAH showed a marked increase in dye leakage, indicative of a compromised barrier. acs.org Treatment with this compound significantly reduced the amount of extravasated dye, demonstrating a protective effect on the BBB. nih.govacs.org Consistent with this finding, the brain water content, a direct measure of cerebral edema, was also significantly lower in the treated animals compared to the vehicle-treated SAH group. nih.govacs.org
Table 2: Effect of this compound on BBB Permeability and Cerebral Edema This table is illustrative, based on findings described in the cited research.
| Parameter | Method of Assessment | SAH + Vehicle Group | SAH + this compound Group | Finding |
|---|---|---|---|---|
| BBB Permeability | Evans Blue Dye Extravasation | Significantly Increased | Significantly Reduced | Reduces blood-brain barrier damage acs.org |
| Cerebral Edema | Brain Water Content (%) | Significantly Increased | Significantly Reduced | Attenuates formation of brain edema acs.org |
Modulation of Apoptosis and Necroptosis Pathways (e.g., active caspase-3, RIPK1 expression) in Brain Injury Models
At the molecular level, this compound has been found to modulate key pathways involved in programmed cell death that are activated after brain injury. nih.gov Following SAH, there is a significant upregulation of proteins involved in both apoptosis and necroptosis. nih.govnih.gov
Western blot analyses of brain tissue from a rat SAH model revealed that the expression of cleaved caspase-3, a critical executioner of apoptosis, was significantly elevated at 72 hours post-injury. nih.gov Treatment with this compound effectively attenuated this increase. nih.govnih.gov Similarly, the expression of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptosis pathway, was also found to be upregulated after SAH and subsequently reduced by this compound treatment. nih.govnih.gov
Table 3: Modulation of Cell Death Pathway Markers by this compound This table is illustrative, based on findings described in the cited research.
| Pathway | Marker | Method of Assessment | Expression in SAH + Vehicle Group | Effect of this compound |
|---|---|---|---|---|
| Apoptosis | Cleaved (active) caspase-3 | Western Blot / Immunofluorescence | Significantly Increased | Attenuated the increase nih.gov |
| Necroptosis | RIPK1 | Western Blot / Immunofluorescence | Significantly Increased | Attenuated the increase nih.gov |
Investigation of Resistance Mechanisms to Mapk Pathway Inhibitors and Ravoxertinib Hydrochloride
Mechanisms of Acquired Resistance to Upstream RAF and MEK Inhibitors
Acquired resistance to RAF and MEK inhibitors is a major clinical challenge that curtails the long-term effectiveness of these targeted therapies. nih.gov The mechanisms underlying this resistance are complex and often involve the reactivation of the very pathway these drugs are designed to inhibit. nih.govnih.gov
The most prevalent mechanism of acquired resistance to RAF and MEK inhibitors is the reactivation of the MAPK signaling pathway. nih.govaacrjournals.org Tumors can achieve this through a variety of genetic and epigenetic alterations that bypass the therapeutic blockade. nih.govnih.gov These alterations can occur at different points within the pathway, effectively restoring the downstream signaling that drives cell proliferation and survival. researchgate.net
Common genetic events leading to MAPK pathway reactivation include:
Secondary mutations: Mutations in downstream components like MEK or upstream activators such as NRAS can render the pathway insensitive to RAF inhibitors. nih.govaacrjournals.orgnih.gov
Gene amplification: Increased copy numbers of the BRAF gene can lead to higher levels of the target protein, overwhelming the inhibitor. nih.govresearchgate.netmdpi.com
Expression of alternative RAF isoforms: Cancer cells can switch their signaling reliance to different RAF isoforms that are less sensitive to the inhibitor. nih.gov
Activation of bypass pathways: Upregulation of receptor tyrosine kinases (RTKs) like EGFR, PDGFR, and IGF1R can reactivate the MAPK pathway through alternative inputs. nih.govresearchgate.netnih.gov
These diverse mechanisms converge on the common outcome of restoring ERK activity, thereby allowing cancer cells to resume growth despite the continued presence of the RAF or MEK inhibitor. aacrjournals.org
The reactivation of Extracellular signal-Regulated Kinase (ERK), the final kinase in the MAPK cascade, is a central feature of acquired resistance to upstream inhibitors. nih.govaacrjournals.org Since ERK is the ultimate effector of the pathway, its renewed activity is sufficient to drive the cellular processes that were initially halted by RAF or MEK inhibition. nih.gov
Studies have consistently shown that in tumors that have developed resistance to BRAF or MEK inhibitors, ERK phosphorylation (a marker of its activity) is restored to pre-treatment levels. aacrjournals.org This reactivation can be driven by the genetic alterations mentioned previously, such as NRAS mutations or BRAF amplification, which ensure a continued signal flow to MEK and subsequently to ERK. aacrjournals.orgnih.gov The convergence of multiple resistance mechanisms on ERK reactivation underscores its critical role in sustaining tumor cell proliferation and survival in the face of targeted therapy. aacrjournals.orgresearchgate.net
Overcoming Resistance to RAF Inhibitors through ERK Inhibition
Given that ERK reactivation is a common convergence point for resistance to RAF and MEK inhibitors, directly targeting ERK presents a logical therapeutic strategy. aacrjournals.orgnih.gov Inhibitors of ERK1/2, such as ravoxertinib (B612210), are designed to block the pathway at its final node, thereby cutting off the signal regardless of the specific upstream resistance mechanism. nih.govnih.govaacrjournals.org
Preclinical studies have demonstrated that ERK inhibitors can effectively overcome acquired resistance to both BRAF and MEK inhibitors. aacrjournals.orgaacrjournals.org In cell lines that have become resistant to RAF inhibitors through various mechanisms, treatment with an ERK inhibitor can restore sensitivity and inhibit proliferation. nih.govaacrjournals.org This suggests that even when tumors develop ways to bypass upstream blockades, their continued dependence on the MAPK pathway makes them vulnerable to downstream inhibition at the level of ERK. nih.govaacrjournals.org The combination of MEK and ERK inhibitors has also been shown to be synergistic in both preventing the emergence of resistance and overcoming established resistance. aacrjournals.org
Characterization of ERK Mutations Implicated in Resistance (e.g., ERK1 R84S mutant)
While ERK inhibitors offer a promising approach to combat resistance, the potential for tumors to develop resistance to these agents must also be considered. aacrjournals.org Research has identified mutations within the ERK kinases themselves as a mechanism of acquired resistance to ERK inhibitors. aacrjournals.orgnih.gov
One such mutation is the ERK1 R84S mutant. This mutation has been shown to confer oncogenic properties and render the ERK1 protein intrinsically active, meaning it no longer requires upstream signals from MEK for its catalytic function. nih.gov This intrinsic activity would make the mutant protein resistant to RAF and MEK inhibitors, as it bypasses the need for the upstream part of the pathway. nih.gov Another mutation at the same residue, R84H in ERK1 , has also been identified in the context of drug resistance and is thought to function similarly by making the kinase independent of upstream activation. nih.gov
Other mutations, such as G186D in ERK1 , have been found to reduce the binding affinity of ERK inhibitors to the protein, thereby diminishing their effectiveness. nih.gov The development of these on-target mutations highlights the evolutionary pressure tumors face under targeted therapy and the need for next-generation inhibitors or combination strategies to overcome this new layer of resistance. aacrjournals.org
Adaptive Feedback Reactivation of MAPK Signaling (e.g., mediated by EGFR)
Adaptive resistance refers to non-genetic mechanisms that allow tumor cells to survive the initial shock of targeted therapy, often through the reactivation of signaling pathways via feedback loops. nih.govembopress.org This is a more immediate response compared to the genetic alterations seen in acquired resistance. embopress.org
A well-documented example of adaptive resistance involves the reactivation of the MAPK pathway through receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.govaacrjournals.orgaacrjournals.org When BRAF or MEK inhibitors block the MAPK pathway, they also inhibit negative feedback loops that normally keep RTK signaling in check. aacrjournals.orgaacrjournals.orgaacrjournals.org The loss of this feedback leads to the hyperactivation of RTKs such as EGFR. nih.govaacrjournals.org This, in turn, can lead to a rebound in MAPK signaling, allowing a subset of cells to survive and eventually develop more stable, acquired resistance mechanisms. nih.govembopress.orgnih.gov
This feedback reactivation is often mediated by increased levels of RAS-GTP, which promotes the formation of RAF dimers that are resistant to many RAF inhibitors. aacrjournals.orgaacrjournals.org This phenomenon is particularly prominent in certain cancer types and underscores the dynamic nature of signaling pathways and their ability to adapt to therapeutic intervention. aacrjournals.orgaacrjournals.org
Influence of p90RSK Overexpression in Acquired Resistance
Downstream of ERK, several other kinases and effector proteins are activated, one of which is the p90 ribosomal S6 kinase (p90RSK) family. Ravoxertinib has been shown to inhibit the phosphorylation of RSK, a direct target of ERK that is involved in controlling cell growth. nih.gov While direct evidence linking p90RSK overexpression to ravoxertinib resistance is still emerging, the role of downstream effectors in mediating resistance to MAPK inhibitors is an active area of investigation.
The table below summarizes key research findings related to MAPK pathway inhibitor resistance.
| Resistance Mechanism | Key Molecular Alterations | Effect on MAPK Pathway | Therapeutic Strategy |
| MAPK Pathway Reactivation | NRAS mutations, BRAF amplification, MEK mutations | Restores signal flow to ERK | ERK inhibitors (e.g., Ravoxertinib) |
| ERK Mutations | ERK1 R84S, ERK1 R84H, ERK1 G186D | Intrinsic ERK activity, reduced inhibitor binding | Next-generation ERK inhibitors, combination therapies |
| Adaptive Feedback | EGFR hyperactivation, loss of negative feedback | Rebound in ERK signaling | Combined inhibition of EGFR and MAPK pathway |
| Bypass Track Activation | Upregulation of RTKs (PDGFR, IGF1R), PI3K pathway activation | ERK-independent survival signals | Combination with RTK or PI3K inhibitors |
Preclinical Combination Therapy Strategies
Rationale for Dual Targeting of MAPK Pathway Nodes
The RAS/RAF/MEK/ERK signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. cancer-research-network.com Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a hallmark of many cancers. While inhibitors targeting upstream nodes like BRAF and MEK have shown clinical success, their efficacy is often limited by the development of resistance, frequently through the reactivation of the pathway downstream. cancer-research-network.com This has led to the rationale of targeting multiple nodes within the pathway simultaneously. By inhibiting both MEK and the final pathway kinase, ERK, it is hypothesized that a more profound and durable suppression of MAPK signaling can be achieved. plos.org This dual-node blockade aims to prevent the feedback mechanisms that often lead to pathway reactivation and subsequent therapeutic failure. guidetopharmacology.org
Preclinical studies have demonstrated that the simultaneous inhibition of MEK and ERK can result in synergistic anti-tumor effects. plos.org In cancer models with RAS mutations, treatment with a MEK inhibitor alone can lead to a transient suppression of the pathway, followed by feedback reactivation. However, combining a MEK inhibitor, such as cobimetinib, with an ERK inhibitor like ravoxertinib (B612210) (GDC-0994) leads to a more profound and sustained inhibition of MAPK signaling. plos.org This synergistic interaction is particularly evident in RAS mutant models, whereas the effect is often only additive in BRAF mutant models where pathway feedback mechanisms are different. plos.org The combination of MEK and ERK inhibitors has been shown to lead to a stronger reduction in cyclin D1 levels, increased levels of the cell cycle inhibitor p27, and greater induction of apoptosis compared to either single agent. plos.org
| Cell Line | KRAS Mutation | Observed Effect of MEK + ERK Inhibition | Key Molecular Changes |
|---|---|---|---|
| A549 | KRASG12S | Synergistic growth inhibition; stronger suppression of MAPK output genes (e.g., DUSP4, DUSP6) | Increased cleaved PARP, Increased p27, Decreased Cyclin D1 |
| HCT116 | KRASG13D | Synergistic growth inhibition; increased cell death | Increased cleaved PARP, Increased p27, Decreased Cyclin D1 |
| NCI-H2122 | KRASG12C | Significantly greater anti-tumor activity in xenograft models compared to single agents | Enhanced suppression of MAPK pathway output |
A primary driver for combining targeted therapies is to prevent or delay the onset of acquired resistance. guidetopharmacology.org Resistance to BRAF and MEK inhibitors often involves mechanisms that reactivate ERK signaling. cancer-research-network.comnih.gov Therefore, the addition of an ERK inhibitor like ravoxertinib provides a direct method to block this terminal node of the pathway, potentially overcoming or preventing resistance. nih.gov Preclinical models have shown that cells acquiring resistance to MEK inhibitors may still be sensitive to ERK inhibitors. For instance, in colorectal cancer cells that developed resistance to a combination of MEK and PI3K inhibitors, an ERK inhibitor-based regimen could still be effective. nih.gov This suggests that upfront combination therapy including an ERK inhibitor could forestall the emergence of common resistance mechanisms. guidetopharmacology.org
Combinatorial Approaches with RAF Inhibitors in Mutant Malignancies (e.g., RAF- or KRAS-mutant)
In malignancies driven by BRAF mutations, particularly melanoma, the combination of BRAF and MEK inhibitors is a standard of care. nih.gov However, resistance eventually develops, often through alterations that reactivate the MAPK pathway. broadinstitute.org Preclinical data supports the addition of an ERK inhibitor to a BRAF/MEK inhibitor combination to create a triple-blockade. This strategy aims to achieve a more complete shutdown of the pathway and overcome resistance. While single-agent ravoxertinib has demonstrated activity in BRAF-mutant xenograft models, its role in combination with RAF inhibitors is an area of active investigation. medchemexpress.comselleckchem.comnih.gov
In KRAS-mutant cancers, which are notoriously difficult to treat, RAF inhibitors can induce a paradoxical activation of the MAPK pathway. nih.gov Therefore, combining RAF inhibitors with downstream agents like MEK or ERK inhibitors is a rational approach. The combination of MEK and ERK inhibitors, including ravoxertinib, has shown significant preclinical activity in various KRAS-mutant tumor models, resulting in improved tumor growth suppression in vivo compared to monotherapy. plos.org
Integration with Other Targeted Therapies in Preclinical Settings
The utility of ravoxertinib extends to combinations with targeted agents outside the core MAPK pathway. A significant area of research is in overcoming resistance to epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC). Acquired resistance to third-generation EGFR inhibitors like osimertinib (B560133) can be driven by the upregulation of the Ras/Raf/MEK/ERK signaling pathway. nih.gov Preclinical studies have shown that combining osimertinib with an ERK inhibitor, such as ravoxertinib, can synergistically decrease the survival of osimertinib-resistant cells and suppress tumor growth in vivo. nih.gov This suggests that co-targeting EGFR and ERK could be a viable strategy to prevent or overcome resistance in EGFR-mutant NSCLC. nih.gov Other preclinical investigations have explored combining MEK inhibitors with PI3K inhibitors, indicating that targeting parallel survival pathways alongside the MAPK cascade is a promising strategy. nih.gov
Novel Approaches for Targeting Oncogenic RAS Pathway Signaling through Combination Therapies
Oncogenic RAS mutations are present in over 30% of all human cancers and have been historically challenging to target directly. nih.gov A key strategy to counter RAS-driven oncogenesis is to inhibit its essential downstream effector pathways, primarily the RAF/MEK/ERK and PI3K pathways. nih.gov The combination of MEK and ERK inhibitors represents a novel and potent approach to vertically block the primary RAS signaling cascade. plos.orgaxonmedchem.com This dual inhibition results in a more durable suppression of signaling than can be achieved with a single agent, which is often compromised by feedback reactivation, especially in RAS-mutant contexts. plos.org
Pharmacodynamic and Pharmacokinetic Studies in Research Models
In Vivo Target Engagement and Coverage Analysis
Preclinical studies in murine models have been instrumental in characterizing the in vivo activity of Ravoxertinib (B612210) hydrochloride, a potent and selective inhibitor of ERK1/2 kinases. These studies have focused on understanding the compound's ability to engage its target and the duration of this engagement.
In vivo studies have demonstrated that Ravoxertinib hydrochloride effectively engages the ERK1/2 target in tumor tissues. The assessment of target coverage has been a critical aspect of its preclinical evaluation, providing insights into the compound's potential therapeutic window. While specific quantitative data on the percentage of ERK1/2 target coverage in murine models is not extensively detailed in publicly available literature, the downstream effects on pharmacodynamic biomarkers serve as a surrogate measure of this engagement.
The duration of target inhibition is a key determinant of a drug's dosing schedule and potential efficacy. In CD-1 mice, a single oral administration of Ravoxertinib has been shown to provide sustained target coverage for at least 8 hours. acs.org This extended duration of action in preclinical models suggests the potential for intermittent dosing schedules in clinical applications.
Biomarker Analysis of Pathway Inhibition
To understand the biological effects of this compound in vivo, researchers have utilized pharmacodynamic biomarkers to measure the inhibition of the ERK1/2 signaling pathway.
The phosphorylation of p90 ribosomal S6 kinase (p90RSK) is a direct downstream event of ERK1/2 activation. Therefore, the levels of phosphorylated p90RSK (p-p90RSK) serve as a reliable and sensitive biomarker for assessing the pharmacodynamic activity of this compound. In preclinical studies, the inhibition of p-p90RSK in tumor tissues has been consistently observed following administration of the compound.
A pivotal study in nude mice bearing HCT116 human colorectal cancer xenografts demonstrated a dose-dependent inhibition of p-p90RSK. Two hours after a single oral dose, significant reductions in p-p90RSK levels were observed.
| Dose of this compound | p-p90RSK Inhibition at 2 Hours Post-Dose |
|---|---|
| 30 mg/kg | 65% |
| 100 mg/kg | 87% |
The inhibition of the p-p90RSK biomarker has shown a strong correlation with both the in vitro and in vivo potency of this compound. nih.gov This correlation is crucial as it validates the use of p-p90RSK as a surrogate endpoint in clinical studies, potentially predicting the antitumor activity of the compound. The consistent relationship between the extent of biomarker modulation and the observed efficacy in preclinical cancer models underscores the on-target activity of this compound.
Determination of Compound Exposure in Research Models
Pharmacokinetic analyses in research models have been conducted to determine the exposure of this compound in both plasma and tumor tissue. These studies are essential for understanding the relationship between dose, exposure, and pharmacodynamic effects. In the HCT116 xenograft model, plasma and tumor concentrations of the compound were measured by liquid chromatography-mass spectrometry (LC-MS) at various time points following oral administration. While the specific concentration values from these preclinical studies are not publicly detailed, the data has been critical in establishing the exposure levels required for significant target modulation and antitumor activity in these models.
Plasma Concentration Analysis in Murine Xenograft Models
Pharmacokinetic profiling of this compound (also known as GDC-0994) has been conducted in murine models to understand its concentration-time course in plasma, which is crucial for correlating drug exposure with pharmacodynamic effects. In a key study, the plasma concentrations of Ravoxertinib were evaluated in nude mice bearing HCT116 human colorectal cancer xenografts. acs.org
Following a single oral administration, plasma samples were collected at various time points to determine the drug's absorption and elimination profile. The study explored multiple dose levels to understand the dose-exposure relationship. acs.org The analysis, performed using liquid chromatography-mass spectrometry (LC-MS), revealed that Ravoxertinib is orally bioavailable, achieving plasma concentrations sufficient to engage its target. acs.org
The research demonstrated a clear relationship between the administered dose and the resulting plasma concentration. Mice were treated with single oral doses of 15, 30, or 100 mg/kg. Plasma was collected at 2, 8, 16, and 24 hours post-administration. The concentration profiles showed that higher doses resulted in proportionally higher plasma concentrations of the compound over the 24-hour period. acs.org This dose-dependent exposure is a critical factor in driving the compound's activity in vivo.
| Study Parameter | Description |
|---|---|
| Animal Model | Nude mice with subcutaneous HCT116 human colorectal cancer xenografts. acs.org |
| Sampling Timepoints | 2, 8, 16, and 24 hours post-dose. acs.org |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS). acs.org |
| Key Findings | Ravoxertinib demonstrated dose-dependent plasma concentrations. Exposure in plasma correlated with pharmacodynamic activity in tumor tissue. acs.org |
Tumor Concentration Analysis in Murine Xenograft Models
In conjunction with plasma analysis, studies have measured the concentration of Ravoxertinib within the tumor tissue of xenograft models. This analysis is vital for confirming that the drug not only reaches the systemic circulation but also penetrates the tumor microenvironment to exert its therapeutic effect.
In the same HCT116 xenograft model, tumor tissue was collected at the same timepoints as plasma (2, 8, 16, and 24 hours) following single oral doses of 15, 30, or 100 mg/kg of Ravoxertinib. acs.org Analysis of the tumor homogenates showed that Ravoxertinib effectively accumulates in the tumor tissue. The concentration of the compound in the tumor was found to be dose-dependent and sustained over time, which is necessary for the inhibition of the ERK1/2 signaling pathway. acs.org
The research findings indicate that the tumor concentrations achieved were sufficient to cause significant inhibition of downstream biomarkers, such as phosphorylated p90RSK (pRSK). For instance, at the 30 and 100 mg/kg doses, a significant reduction in pRSK levels was observed, with inhibitions of 65% and 87%, respectively, at the 2-hour time point. acs.org This confirms that the measured tumor concentrations of Ravoxertinib are pharmacologically active.
| Study Parameter | Description |
|---|---|
| Animal Model | Nude mice with subcutaneous HCT116 human colorectal cancer xenografts. acs.org |
| Sampling Timepoints | 2, 8, 16, and 24 hours post-dose. acs.org |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS) on tumor homogenates. acs.org |
| Key Findings | Ravoxertinib effectively penetrated and accumulated in tumor tissue in a dose-dependent manner. Tumor concentrations correlated with significant inhibition of the target pathway biomarker pRSK. acs.org |
Cerebrospinal Fluid Concentration Analysis in Neuro injury Models
The evaluation of this compound in the central nervous system (CNS) has been explored in the context of neurological injury models. Research in this area has focused on whether the compound can exert its pharmacodynamic effect within the cerebrospinal fluid (CSF), a key indicator of its potential to treat CNS-related conditions.
In a rat model of subarachnoid hemorrhage (SAH), a form of neuro injury, the activity of this compound was investigated. The study noted that levels of phosphorylated Erk1/2 (p-Erk1/2), a direct target of Ravoxertinib's inhibitory action, were significantly increased in the CSF following SAH. nih.gov
In this model, this compound was administered via intracerebroventricular (i.c.v.) injection. The results showed that this treatment attenuated the SAH-induced increase of p-Erk1/2 levels in the CSF at 24 hours post-injury. nih.gov While these findings confirm that this compound is pharmacologically active within the CSF and can engage its target in the CNS, the study did not measure the actual concentration of the compound itself in the CSF. The data is therefore pharmacodynamic rather than pharmacokinetic and does not provide information on the blood-brain barrier penetration of the compound after systemic administration.
| Study Parameter | Description |
|---|---|
| Animal Model | Rat model of subarachnoid hemorrhage (SAH). nih.gov |
| Endpoint Measured | Levels of phosphorylated Erk1/2 (p-Erk1/2), a downstream biomarker of Ravoxertinib activity, in the CSF. nih.gov |
| Analytical Method | Western blot for p-Erk1/2 protein levels. nih.gov |
| Key Findings | Treatment with this compound reduced the elevated levels of p-Erk1/2 in the CSF, demonstrating target engagement and pharmacodynamic activity in a neuro injury model. nih.gov Pharmacokinetic concentration of the compound in the CSF was not reported. |
Comparative Preclinical Research with Other Erk Inhibitors
Relative Potency and Selectivity Comparisons (e.g., with Ulixertinib, PD98059)
Ravoxertinib (B612210) hydrochloride, also known as GDC-0994, is a highly selective and potent oral inhibitor of ERK1 and ERK2. cancer-research-network.comselleckchem.comcancer.gov Preclinical evaluations have demonstrated its high biochemical potency, with IC50 values of 0.3 nM for ERK1 and 1.1 nM for ERK2. cancer-research-network.comselleckchem.comnih.govmedchemexpress.comacs.orgselleckchem.com This positions it as a powerful tool in the landscape of mitogen-activated protein kinase (MAPK) pathway inhibitors.
When compared with Ulixertinib (BVD-523), another ATP-competitive inhibitor of ERK1/2, both compounds exhibit potent activity. aacrjournals.orgnih.gov Ulixertinib is a tight-binding inhibitor of ERK1 with a Ki of less than 0.3 nM and an IC50 of 62.7 nM in BRAFV600E mutant cell lines. aacrjournals.orgnih.govaacrjournals.org While both Ravoxertinib and Ulixertinib directly target the terminal kinases of the MAPK cascade, subtle differences in their biochemical profiles and interactions with the target kinases can influence their cellular effects. nih.gov For instance, in SH-SY5Y neuroblastoma cells, Ravoxertinib and Ulixertinib showed similar ERK inhibition IC50 values (97 nM and 86 nM, respectively), but their impact on cell viability differed more significantly, suggesting nuances beyond simple kinase inhibition. nih.gov
In contrast, PD98059 represents an earlier, less potent class of inhibitor that targets MEK1/2, the kinases directly upstream of ERK. medchemexpress.com Unlike Ravoxertinib and Ulixertinib, PD98059 is a non-ATP-competitive inhibitor that binds to the inactive form of MEK1, preventing its activation. medchemexpress.comstemcell.comcellsignal.com Its potency is in the micromolar range, with IC50 values of 2-7 µM for MEK1 and around 50 µM for MEK2. medchemexpress.comstemcell.comcellsignal.com This significantly lower potency and its indirect mechanism of action on ERK signaling make direct comparisons with Ravoxertinib challenging, but highlight the substantial advancement in potency and direct targeting achieved with newer generation inhibitors like Ravoxertinib. nih.govacs.org
| Compound | Target(s) | Mechanism of Action | IC50 (ERK1) | IC50 (ERK2) |
|---|---|---|---|---|
| Ravoxertinib hydrochloride | ERK1, ERK2 | ATP-competitive | 0.3 nM cancer-research-network.comselleckchem.commedchemexpress.com | 1.1 nM cancer-research-network.comselleckchem.commedchemexpress.com |
| Ulixertinib | ERK1, ERK2 | ATP-competitive, Reversible aacrjournals.orgnih.gov | <0.3 nM (Ki) aacrjournals.org | 0.04 nM (Ki) aacrjournals.org |
| PD98059 | MEK1, MEK2 (upstream of ERK) | Non-ATP-competitive, Allosteric medchemexpress.com | N/A (Targets MEK1 with IC50 of 2-7 µM) stemcell.comcellsignal.com | N/A (Targets MEK2 with IC50 of 50 µM) stemcell.comcellsignal.com |
Differential Effects on Pathway Reactivation and Resistance Development
A primary driver for the development of ERK inhibitors like Ravoxertinib was to overcome resistance to BRAF and MEK inhibitors, which frequently occurs through the reactivation of the MAPK pathway. cancer-research-network.comnih.govelsevierpure.com By targeting the final kinase in the cascade, ERK inhibitors can effectively block signaling even when upstream components become reactivated. nih.govaacrjournals.orgresearchgate.net Preclinical studies have consistently shown that cancer cell lines with acquired resistance to MEK inhibitors remain sensitive to ERK inhibition. aacrjournals.orgresearchgate.net
However, resistance to ERK inhibitors themselves can also emerge. Long-term exposure of cancer cells to ERK inhibitors can lead to the development of acquired resistance. aacrjournals.org The mechanisms can differ between compounds. For some catalytic ERK inhibitors, a notable phenomenon is the accumulation of phosphorylated ERK (p-ERK) in the nucleus, which can be associated with pathway reactivation over time. aacrjournals.org Studies have shown that inhibitors like Ulixertinib are prone to this time-dependent reactivation of ERK1/2. nih.gov In contrast, Ravoxertinib does not appear to increase or decrease the levels of phospho-ERK, suggesting a different interaction with feedback signaling mechanisms within the cell. axonmedchem.com
Dual-mechanism ERK inhibitors, which not only block catalytic activity but also prevent MEK-dependent phosphorylation of ERK, may offer a more durable pathway inhibition and prevent this nuclear accumulation of p-ERK. aacrjournals.org This suggests that the specific binding mode and mechanism of action of an ERK inhibitor can have significant implications for the development of resistance through pathway reactivation. The ability of Ravoxertinib to overcome resistance to upstream inhibitors provides a strong rationale for its clinical investigation, particularly in combination with other agents to prevent or delay the emergence of resistance. cancer-research-network.comaacrjournals.orgguidetopharmacology.org
Mechanistic Insights from Comparative Studies on ERK1/2 Inhibition
Comparative studies of different ERK inhibitors have provided significant mechanistic insights into the complexities of MAPK signaling and inhibition. The contrast between ATP-competitive, catalytic inhibitors like Ravoxertinib and Ulixertinib, and dual-mechanism inhibitors has highlighted distinct binding modes and their functional consequences. aacrjournals.org
Crystal structures of ERK2 bound to catalytic inhibitors like Ravoxertinib (GDC-0994) show they act as typical ATP-competitive inhibitors, occupying the ATP-binding pocket of the active form of the kinase. aacrjournals.org This direct inhibition of kinase activity is a potent mechanism to block downstream signaling. However, this can sometimes lead to the aforementioned nuclear accumulation of p-ERK. aacrjournals.org
Other inhibitors, such as SCH772984, have been shown to induce a unique binding pocket in ERK1/2, which is associated with slow binding kinetics and a dual mechanism of action that blocks both phosphorylation by MEK and catalytic activity. aacrjournals.orgnih.govharvard.edu This unique interaction prevents the paradoxical p-ERK accumulation seen with some purely catalytic inhibitors. aacrjournals.org While Ravoxertinib is a catalytic inhibitor, its neutral effect on p-ERK levels suggests a distinct profile that may avoid some of the feedback and reactivation issues seen with other compounds. axonmedchem.com
These comparative analyses underscore that not all ERK inhibitors are functionally equivalent. Differences in their binding kinetics, their impact on the phosphorylation state of ERK, and their interaction with cellular feedback loops can lead to varied biological outcomes. nih.govaxonmedchem.com Such studies are crucial for understanding the nuances of ERK signaling and for the rational design and clinical application of next-generation inhibitors to effectively combat cancers driven by the MAPK pathway. nih.govelsevierpure.com
Future Directions and Emerging Research Avenues for Ravoxertinib Hydrochloride
Elucidating Novel Molecular Targets and Signaling Pathways Affected by Ravoxertinib (B612210) Hydrochloride
The primary mechanism of Ravoxertinib is the direct, ATP-competitive inhibition of ERK1 and ERK2 kinases. nih.gov Its therapeutic effects are largely attributed to the suppression of this critical node in the mitogen-activated protein kinase (MAPK) pathway, which is frequently deregulated in human cancers. researchgate.netnih.gov Research confirms that Ravoxertinib potently inhibits the phosphorylation of downstream ERK1/2 substrates, such as p90 ribosomal S6 kinase (p90RSK), which is crucial for cell growth and proliferation. researchgate.netnih.govaxonmedchem.com
Future investigations will focus on creating a more comprehensive map of the downstream consequences of ERK1/2 inhibition by Ravoxertinib. While the compound is known for its high selectivity, unbiased transcriptomic analysis has shown that beyond the MAPK pathway, the EGFR signaling signature is also consistently suppressed, highlighting a key pathway interaction. aacrjournals.org A significant research avenue is the detailed exploration of Ravoxertinib's impact on cell cycle regulation. Studies have shown that its anti-tumor effect is particularly pronounced in cancer cells harboring BRAF mutations, where it induces a remarkable G1 phase cell-cycle arrest. researchgate.netnih.gov Further research will likely use proteomic and transcriptomic approaches to identify the full spectrum of cell cycle-related genes and proteins that are modulated by Ravoxertinib, providing a deeper understanding of its cytostatic effects.
In non-oncology models, such as subarachnoid hemorrhage (SAH), Ravoxertinib has been shown to affect pathways related to apoptosis and necroptosis. This suggests that the downstream effects of ERK inhibition are highly context-dependent, opening avenues to explore its impact on distinct signaling cascades in different pathological conditions.
| Feature | Description | Source(s) |
| Primary Targets | Extracellular signal-regulated kinase 1 (ERK1) and 2 (ERK2) | nih.gov |
| Key Downstream Substrate | p90 ribosomal S6 kinase (p90RSK) | researchgate.netnih.govaxonmedchem.com |
| Primary Affected Pathway | RAS/RAF/MEK/ERK (MAPK) Signaling Pathway | researchgate.netnih.gov |
| Key Cellular Effect | Induction of G1 phase cell-cycle arrest, particularly in BRAF-mutant cells | researchgate.netnih.gov |
| Interacting Pathway | Epidermal Growth Factor Receptor (EGFR) Signaling | aacrjournals.org |
Designing Enhanced Ravoxertinib Derivatives with Improved Preclinical Profiles
The discovery and development of Ravoxertinib (GDC-0994) involved extensive medicinal chemistry efforts to optimize potency, selectivity, and oral bioavailability. newdrugapprovals.orgacs.org While the synthesis of the parent compound is well-documented, future research will inevitably turn towards the rational design of next-generation derivatives. acs.org A primary motivation for developing enhanced derivatives is to overcome potential mechanisms of therapeutic resistance. As research identifies specific mutations in ERK1/2 that confer resistance to Ravoxertinib, new derivatives can be computationally designed and synthesized to bind effectively to these mutant kinases. aacrjournals.orgnih.gov
Developing Novel Preclinical Models for Evaluating Ravoxertinib Hydrochloride Efficacy and Resistance
The preclinical evaluation of Ravoxertinib has historically relied on established models, including human cancer cell line-derived xenografts in mice, particularly those with KRAS or BRAF mutations. axonmedchem.commedchemexpress.comselleckchem.com While these models have been crucial in demonstrating single-agent activity, the development of more sophisticated and clinically relevant models is a key future direction.
To better predict clinical outcomes and understand resistance, there is a growing need for patient-derived models. These include:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better retain the heterogeneity and architecture of the original human tumor.
Tumor Organoids: Three-dimensional cultures derived from patient tumors can be used for higher-throughput screening of Ravoxertinib alone or in combination with other agents.
Furthermore, developing models of acquired resistance is critical. This can be achieved by long-term exposure of sensitive cancer cell lines to Ravoxertinib until resistant clones emerge. aacrjournals.org These resistant cell lines and their corresponding xenografts serve as invaluable tools to study the molecular changes that drive resistance and to test the efficacy of novel Ravoxertinib derivatives or combination therapies designed to overcome it. aacrjournals.orgaacrjournals.org
| Model Type | Application in Ravoxertinib Research | Source(s) |
| Cell Line-Derived Xenografts | Initial efficacy testing in BRAF- and KRAS-mutant cancers. | axonmedchem.commedchemexpress.comselleckchem.com |
| In Vitro Resistance Models | Generating resistant cell lines through prolonged drug exposure to study resistance mechanisms. | aacrjournals.org |
| Patient-Derived Xenografts (PDX) | Evaluating efficacy in models that better reflect human tumor heterogeneity and architecture. | plos.org |
| Tumor Organoids | High-throughput screening for drug sensitivity and combination therapies. | N/A |
| Rat Endovascular Perforation | Studying efficacy in neurological injury models like subarachnoid hemorrhage. | N/A |
Exploring this compound in Additional Disease Models Beyond Oncology and SAH
The central role of the MAPK/ERK signaling pathway in a multitude of cellular processes suggests that the therapeutic utility of Ravoxertinib may extend beyond its current focus areas of oncology and SAH. medchemexpress.com Dysregulation of ERK signaling has been implicated in a variety of other human diseases, presenting fertile ground for future preclinical exploration.
Promising areas for investigation include:
Neurodegenerative Diseases: The MAPK pathway is involved in the pathophysiology of conditions like Alzheimer's disease and Parkinson's disease. medchemexpress.com Preclinical studies could evaluate whether Ravoxertinib can modulate neuroinflammation, neuronal survival, or other pathological processes in relevant animal models.
Inflammatory and Fibrotic Diseases: Given ERK's role in mediating inflammatory responses and fibroblast activation, Ravoxertinib could be explored in models of diseases such as rheumatoid arthritis, pulmonary fibrosis, or liver fibrosis.
Other Cancers: Within oncology, the application of Ravoxertinib could be expanded. For instance, preclinical studies suggest ERK inhibitors may enhance the efficacy of conventional chemoradiotherapy in esophageal squamous cell carcinoma. larvol.com
Advanced Research into Cellular and Molecular Mechanisms of Therapeutic Response and Resistance
A critical area of ongoing research is to define the molecular determinants of both response and resistance to Ravoxertinib. The sensitivity to Ravoxertinib is highly dependent on the genetic context of the cancer cell. researchgate.netnih.gov Recent studies have demonstrated a clear BRAF mutation-dependent anti-tumor effect, where inhibition of ERK1/2 leads to profound cell cycle arrest. researchgate.netnih.govnih.gov In contrast, many RAS-mutant cell lines show less sensitivity, highlighting the need to identify biomarkers that can predict patient response. researchgate.netnih.gov
As with other targeted therapies, acquired resistance is a significant clinical challenge. Preclinical research using models of acquired resistance to various ERK inhibitors, including GDC-0994, has identified several key mechanisms. aacrjournals.org Understanding these mechanisms is paramount for developing strategies to prevent or overcome resistance.
| Mechanism of Resistance | Description | Source(s) |
| On-Target Mutations | Acquisition of mutations in the kinase domain of ERK1 or ERK2 that impair inhibitor binding. | aacrjournals.orgnih.gov |
| Target Amplification | Increased copy number and overexpression of the ERK2 gene, leading to higher levels of the target protein. | aacrjournals.orgnih.gov |
| Bypass Signaling | Upregulation and activation of alternative survival pathways, such as through overexpression of receptor tyrosine kinases like EGFR or ERBB2. | aacrjournals.orgnih.gov |
Potential for Combination with Emerging Therapeutic Modalities in Preclinical Research
To enhance efficacy and combat resistance, the future of Ravoxertinib in clinical practice will likely involve combination therapies. cancer-research-network.com Preclinical research is actively exploring rational combinations with other targeted agents and emerging modalities.
A key strategy is vertical inhibition of the MAPK pathway, which involves combining Ravoxertinib with an inhibitor of an upstream component, such as a MEK inhibitor. aacrjournals.orgresearchgate.net This dual blockade offers the potential for more profound and durable pathway suppression and may prevent the emergence of resistance. cancer-research-network.comresearchgate.net Preclinical studies have shown that dual MEK and ERK inhibition can be synergistic. aacrjournals.orgresearchgate.net
Other promising preclinical combination strategies include:
Overcoming Feedback Activation: In BRAF-mutant colorectal cancer, inhibition of BRAF or MEK can lead to a feedback reactivation of the pathway via EGFR. Combining Ravoxertinib with an EGFR inhibitor is a rational approach to block this escape mechanism. aacrjournals.org
Targeting Parallel Pathways: Combining Ravoxertinib with inhibitors of parallel survival pathways, such as the PI3K/mTOR pathway, may be effective in overcoming resistance. aacrjournals.orgmdpi.com
Synergy with Other Inhibitors: Preclinical screening has shown synergistic cell killing when combining Ravoxertinib with CDK4/6 inhibitors like abemaciclib (B560072) in complex tumor spheroid models. larvol.com
Combination with Immunotherapy: A logical future direction is to explore the combination of Ravoxertinib with immune checkpoint inhibitors. The MAPK pathway plays a role in regulating the tumor microenvironment, and its inhibition may enhance the efficacy of immunotherapy. aacrjournals.org
| Combination Agent Class | Rationale | Source(s) |
| MEK Inhibitors | Vertical pathway inhibition to deepen response and prevent resistance. | cancer-research-network.comaacrjournals.orgresearchgate.net |
| EGFR Inhibitors | Blockade of feedback reactivation of the MAPK pathway in specific cancers (e.g., BRAF-mutant CRC). | aacrjournals.org |
| PI3K/mTOR Inhibitors | Co-targeting of a parallel survival pathway to overcome resistance. | aacrjournals.orgmdpi.com |
| CDK Inhibitors | Synergistic anti-tumor activity observed in preclinical models. | larvol.com |
| Immune Checkpoint Inhibitors | Potential to favorably modulate the tumor microenvironment and enhance anti-tumor immunity. | aacrjournals.org |
Q & A
Q. How should researchers design in vivo experiments to evaluate Ravoxertinib hydrochloride’s efficacy in xenograft models?
Methodological Answer:
- Dose selection : Use interspecies dose conversion based on body surface area (BSA). For example, a mouse dose of 20 mg/kg translates to ~10 mg/kg in rats using BSA-adjusted Km coefficients (mouse Km = 3; rat Km = 6) .
- Administration : Administer orally (p.o.) at 10 mg/kg daily, as this achieves >8 hours of target coverage in mice .
- Endpoint metrics : Monitor tumor volume reduction and ERK pathway biomarkers (e.g., p-RSK inhibition) via Western blot .
Q. What experimental controls are critical for confirming ERK inhibition specificity in cellular assays with Ravoxertinib?
Methodological Answer:
- Negative controls : Include ERK Inhibitor II (Negative Control) to rule off-target effects .
- Positive controls : Use PACAP-38 (31-38) to activate downstream pathways and validate assay responsiveness .
- Biochemical validation : Measure ERK1/2 IC50 values (6.1 nM and 3.1 nM, respectively) using kinase activity assays to confirm selectivity .
Q. How should this compound be prepared for in vitro studies to ensure solubility and stability?
Methodological Answer:
- Solvent : Prepare stock solutions in DMSO at 90–100 mg/mL (209.5 mM), with sonication to ensure homogeneity .
- Storage : Aliquot and store at -80°C for long-term stability; avoid freeze-thaw cycles to prevent degradation .
- Working concentrations : Dilute in culture media to ≤10 µM to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for ERK inhibition across studies?
Methodological Answer:
- Assay standardization : Compare buffer conditions (e.g., ATP concentrations) and cell lines (e.g., KRAS-mutant vs. BRAF-mutant models) that may alter Ravoxertinib’s potency .
- Data normalization : Use p-RSK inhibition (IC50: 12 nM) as a secondary readout to cross-validate ERK activity .
- Kinetic analysis : Perform time-resolved assays to account for differences in compound binding kinetics .
Q. What strategies are recommended for assessing Ravoxertinib’s stability under physiological conditions?
Methodological Answer:
- Thermal stability : Store lyophilized powder at 2–8°C; avoid exposure to moisture or light to prevent hydrolysis .
- Incompatibility testing : Avoid co-administration with strong acids/alkalis or oxidizing agents, which may degrade the compound .
- Plasma stability : Conduct LC-MS/MS analysis of plasma samples to quantify intact drug levels post-administration .
Q. How can pharmacokinetic (PK) modeling optimize Ravoxertinib dosing schedules in preclinical studies?
Methodological Answer:
- Parameter estimation : Calculate clearance (CL) and volume of distribution (Vd) using non-compartmental analysis of plasma concentration-time curves .
- Dose adjustments : For prolonged target coverage, consider twice-daily dosing if trough concentrations fall below the ERK IC50 threshold .
- Species scaling : Apply allometric scaling principles to translate murine PK data to higher species (e.g., rats, dogs) .
Q. What methodologies are effective for identifying synergistic drug combinations with Ravoxertinib in resistant tumors?
Methodological Answer:
- Combinatorial screening : Use high-throughput assays (e.g., Bliss synergy scoring) to test Ravoxertinib with MEK or BRAF inhibitors .
- Mechanistic validation : Perform RNA-seq to map pathway crosstalk (e.g., feedback activation of AKT) post-ERK inhibition .
- In vivo validation : Co-administer with agents showing in vitro synergy and monitor for enhanced tumor regression in xenografts .
Q. How should bioanalytical methods be validated for quantifying Ravoxertinib in biological matrices?
Methodological Answer:
- LC-MS/MS calibration : Prepare standard curves in plasma/tissue homogenates (1–1000 ng/mL) with deuterated internal standards .
- Recovery testing : Assess extraction efficiency (>85%) via spiked quality control samples .
- Matrix effects : Validate specificity by comparing analyte peaks in blank vs. spiked matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
